molecular formula C16H10INO3 B2770969 (Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione CAS No. 365242-91-7

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione

Cat. No.: B2770969
CAS No.: 365242-91-7
M. Wt: 391.164
InChI Key: IEQYMMPQZUOVJE-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(((4-Iodophenyl)amino)methylene)chroman-2,4-dione is a chemical compound based on the chroman-2,4-dione scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents . Chroman-2,4-dione and its analogs are recognized for their diverse biological activities, with notable and promising applications in anticancer research . Studies on related chroman-2,4-dione derivatives have demonstrated potent in vitro effects against various human carcinoma cell lines, including breast carcinoma (MCF7), cervical cancer (SiHa), and hepatocellular carcinoma (HepG2), suggesting its potential use in cytotoxicity assays and mechanism-of-action studies in oncology . The mechanism of action for this class of compounds may involve inhibitory activity against key enzymatic targets. For instance, molecular docking studies of a similar dopamine-coupled chroman-2,4-dione derivative revealed its role as an inhibitor of cyclin-dependent kinase 5 (CDK5), a protein whose deregulation is associated with cancer progression . The presence of the iodine atom on the phenyl ring may offer additional utility, serving as a handle for further synthetic modification or in radiolabeling studies for tracking the compound's distribution. This product is presented for research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

4-hydroxy-3-[(4-iodophenyl)iminomethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCWATDQRXOQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione is a synthetic compound derived from the chroman-2,4-dione scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound belongs to the class of chroman derivatives, characterized by a chromone core structure. The presence of the 4-iodophenyl group enhances its biological activity through potential interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
    • MCF7 (breast carcinoma)
    • HepG2 (hepatocellular carcinoma)
    • SiHa (cervical squamous cell carcinoma)
    • HaCaT (healthy human keratinocyte)
  • Results : The compound showed a marked cytotoxic effect, particularly on the MCF7 cell line. The half-maximal inhibitory concentration (IC50) values indicated potent activity, with lower values suggesting higher efficacy compared to control treatments .
  • Mechanism of Action :
    • Molecular docking studies revealed that the compound interacts effectively with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity was stronger than that observed for some known inhibitors, indicating a robust mechanism of action through CDK inhibition .
    • The compound was shown to induce apoptosis in cancer cells by modulating key apoptotic pathways, including upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 .

Study 1: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of various chroman derivatives, including this compound). The study utilized the MTT assay to evaluate cell viability across different concentrations:

CompoundCell LineIC50 (µM)% Cell Death
This compoundMCF743.178%
Control Drug (Doxorubicin)MCF726.190%
This compoundHepG235.175%

This table illustrates that while the compound is effective, it may not surpass the efficacy of established chemotherapeutics like Doxorubicin in terms of potency but shows promise in selectivity and reduced toxicity towards normal cells .

Study 2: Molecular Docking Analysis

Molecular docking studies provided insights into the binding interactions between the compound and CDK proteins:

Interaction TypeAmino Acid ResidueBinding Energy (kcal/mol)
Hydrogen BondAspartate 145-8.5
HydrophobicLeucine 150-7.0
ElectrostaticArginine 120-6.5

These interactions suggest that the compound has a favorable binding profile that may enhance its inhibitory effects on CDK activity, leading to disrupted cell cycle progression in cancer cells .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of chroman-2,4-diones, including derivatives like (Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione, as promising antitumor agents.

Case Study: In Vitro Antitumor Efficacy

A study evaluated the synthesized derivative against various cancer cell lines, including:

  • Cervical Squamous Cell Carcinoma (SiHa)
  • Breast Carcinoma (MCF7)
  • Hepatocellular Carcinoma (HepG2)

The results indicated that the compound exhibited significant cytotoxic effects on these cell lines, particularly showing the highest potency against MCF7 cells. The mechanism of action was linked to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies revealed that the compound forms strong interactions with CDK proteins, suggesting a robust inhibitory profile compared to related compounds .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes.

Xanthine Oxidase Inhibition

Research has shown that derivatives of chroman-2,4-diones can act as non-purine inhibitors of xanthine oxidase. This enzyme plays a significant role in purine metabolism and is implicated in gout and other inflammatory conditions.

CompoundIC50 Value (μM)Type of Inhibition
HV-112.21Mixed
Other Derivatives>50Not effective

The most potent derivative displayed an IC50 value of 2.21 μM, indicating substantial inhibitory activity against xanthine oxidase .

Antigenotoxic Properties

Another significant application of this compound is its potential to mitigate DNA damage induced by alkylating agents.

Structural Insights

The structural characteristics of this compound have been elucidated through various crystallographic studies. The compound exhibits multiple hydrogen bonding interactions which contribute to its stability and biological activity.

Crystallographic Data

The crystal structure analysis revealed:

  • Presence of intramolecular hydrogen bonds.
  • Planarity of the molecular structure which is essential for biological interactions.

This structural information aids in understanding how variations in the chemical structure may influence biological activity and therapeutic efficacy .

Comparison with Similar Compounds

Key Structural Observations :

  • Nitro groups (e.g., in KK4) improve redox activity , facilitating reactive oxygen species (ROS) generation .
  • Hydrophilic substituents (e.g., hydroxypropyl) reduce cellular permeability but improve solubility in aqueous media .

Anticancer Activity

  • Cobalt(III) Complexes (): Cobalt complexes with esculetin-derived ligands exhibit IC₅₀ values of 3.5–4.1 μM against HeLa cells, outperforming cisplatin (IC₅₀: ~7 μM). Their activity is linked to ROS-mediated apoptosis and DNA photocleavage .

Antimicrobial Activity

  • Copper/Zinc Complexes (): Show 14–17 mm inhibition zones against Staphylococcus aureus, comparable to cefoxitin (20 mm). Their activity arises from DNA replication inhibition .
  • KK4 (): Inhibits S. aureus sortase A (IC₅₀: 3.5 μM), disrupting bacterial adhesion and biofilm formation .
  • Target Compound : Likely exhibits lower antimicrobial activity than KK4 due to the absence of a nitro group, which enhances redox cycling .

Mechanistic Insights

  • DNA Interaction : The iodine atom in the target compound may facilitate intercalation or groove binding , akin to cobalt(III) complexes that bind DNA via π-π stacking .
  • Hydrogen Bonding : Similar to derivatives in , the target compound’s intramolecular hydrogen bonds (N–H⋯O=C) stabilize its conformation, enhancing bioavailability .
  • Photodynamic Potential: Unlike cobalt(III) complexes, which require visible light activation, the iodine atom’s heavy atom effect could enable singlet oxygen generation under UV light .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-3-(((4-iodophenyl)amino)methylene)chroman-2,4-dione, and how can its purity be optimized?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 3-acetyl-4-hydroxycoumarin and 4-iodoaniline under reflux in ethanol, followed by hydrazine-mediated cyclization . Purity is enhanced by recrystallization from acetone or ethyl acetate/hexane mixtures, as demonstrated in analogous chroman-2,4-dione derivatives . Column chromatography (silica gel, ethyl acetate/hexane) is recommended for intermediates to remove unreacted substrates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming the (Z)-configuration and planar geometry of the imino-methylene group . Complementary techniques include:

  • ¹H/¹³C NMR : To verify tautomeric forms (e.g., enol-keto equilibrium observed in solution vs. crystal states) .
  • IR Spectroscopy : C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) confirm the chroman-2,4-dione core and aryl imino groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally related chroman-2,4-dione derivatives?

  • Methodological Answer : Analogous compounds (e.g., trifluoromethyl or chlorophenyl-substituted derivatives) exhibit anticancer activity via apoptosis induction in HCT-116 (colorectal) and MCF-7 (breast) cell lines, with IC₅₀ values <10 µM . Antiproliferative effects are screened via MTT assays, while antioxidant potential is assessed using DPPH radical scavenging .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the compound’s electronic properties and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, the 4-iodophenyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes like VEGFR .
  • Molecular Docking (AutoDock4) : Used to simulate binding to targets (e.g., VEGFA receptor). Key parameters include flexible side-chain adjustments and scoring functions (e.g., binding free energy <−7 kcal/mol suggests strong inhibition) .
  • QTAIM Analysis : Maps hydrogen-bonding networks and π-π stacking interactions observed in crystal structures .

Q. What structural features govern tautomerism in solution versus solid states, and how does this affect bioactivity?

  • Methodological Answer : The enol-keto tautomerism is influenced by intramolecular hydrogen bonding (N–H···O, d = 1.7–2.5 Å) and solvent polarity. In crystals, the zwitterionic form dominates (proton transfer from O3 to N1), while polar solvents stabilize the enolic form . Tautomeric states alter dipole moments, impacting membrane permeability and target binding .

Q. How can structure-activity relationships (SARs) be developed to optimize anticancer potency?

  • Methodological Answer :

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., –I, –CF₃) at the 4-phenyl position enhances cytotoxicity by 30–50% compared to unsubstituted analogs .
  • Scaffold Hybridization : Coupling with thiazole or pyrazole rings improves antiproliferative activity (e.g., IC₅₀ = 2.1 µM in MDA-MB-231 cells) via dual kinase inhibition .
  • In Silico ADMET : Predict logP (<5) and PSA (<140 Ų) to balance solubility and bioavailability .

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data (e.g., proton localization)?

  • Methodological Answer :

  • Difference Electron Density Maps : Resolve ambiguous hydrogen positions (e.g., H1 in N–H···O bonds) during SCXRD refinement .
  • Variable-Temperature NMR : Tracks tautomeric shifts (e.g., coalescence temperatures >300 K indicate dynamic equilibrium) .
  • Solid-State NMR : Validates crystallographic hydrogen-bonding motifs (e.g., ¹H chemical shifts >10 ppm for strong N–H···O interactions) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for similar chroman-2,4-dione derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Assay Conditions : Varying cell lines (e.g., HCT-116 vs. SCP4175) or serum concentrations alter IC₅₀ values .
  • Tautomeric State : The enolic form shows higher ROS scavenging (EC₅₀ = 12 µM) than the keto form (EC₅₀ = 28 µM) in antioxidant assays .
  • Purity Thresholds : Impurities >2% (e.g., unreacted hydrazine) can artificially inflate toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.